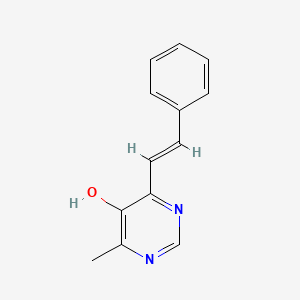

4-Methyl-6-styrylpyrimidin-5-ol

Description

4-Methyl-6-styrylpyrimidin-5-ol is a pyrimidine derivative featuring a methyl group at position 4, a hydroxyl group at position 5, and a styryl (vinylbenzene) substituent at position 6. Pyrimidine derivatives are widely studied for their diverse biological and chemical properties, including antimicrobial, anticancer, and enzymatic inhibitory activities.

Properties

Molecular Formula |

C13H12N2O |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

4-methyl-6-[(E)-2-phenylethenyl]pyrimidin-5-ol |

InChI |

InChI=1S/C13H12N2O/c1-10-13(16)12(15-9-14-10)8-7-11-5-3-2-4-6-11/h2-9,16H,1H3/b8-7+ |

InChI Key |

TZTGVLCMRVOIPD-BQYQJAHWSA-N |

Isomeric SMILES |

CC1=C(C(=NC=N1)/C=C/C2=CC=CC=C2)O |

Canonical SMILES |

CC1=C(C(=NC=N1)C=CC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-styrylpyrimidin-5-ol typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrimidine ring. Common starting materials include 2,4,6-trichloropyrimidine and appropriate styrene derivatives.

Substitution Reactions: The styryl group is introduced at the 6-position of the pyrimidine ring through a substitution reaction.

Industrial Production Methods

Industrial production of 4-Methyl-6-styrylpyrimidin-5-ol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-styrylpyrimidin-5-ol undergoes various chemical reactions, including:

Substitution: The methyl and styryl groups can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Palladium catalysts, methyl iodide, dimethyl sulfate.

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Ethyl-substituted pyrimidines.

Substitution: Various substituted pyrimidines depending on the nucleophile or electrophile used.

Scientific Research Applications

4-Methyl-6-styrylpyrimidin-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-6-styrylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Pyrimidine Modifications

- 4-Chloro-2-methylsulfanyl-pyrimidin-5-ol (C₅H₅ClN₂OS) : Replaces the styryl group with chlorine and methylsulfanyl substituents. The chloro group increases electrophilicity, while the methylsulfanyl (SMe) group provides electron-donating effects, contrasting with the electron-withdrawing hydroxyl (OH) and styryl groups in the target compound .

- 5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol: Incorporates a fused thieno ring instead of a styryl group, altering aromaticity and steric bulk. This structural variation may influence solubility and biological target interactions .

- Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate : Features a fluorophenyl group and a sulfonyl moiety, introducing strong electron-withdrawing effects and polar functional groups absent in the target compound .

Table 1: Structural Features of Selected Pyrimidine Derivatives

Comparison with Analogs

- Sulfur-containing derivatives : Compounds like 2-(4-trifluoromethylbenzylthio)-4-oxo-6-phenyl-1,4-dihydropyrimidine-5-carbonitrile (5c) are synthesized using alkylation with bromides or chlorides in DMF, followed by acid precipitation .

- Ester derivatives: Methyl 4-methyl-(5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-ylthio) benzoate (5b) employs esterification and thioether formation, requiring chromatographic purification .

- Thieno-fused systems: Synthesis involves multi-step cyclization and substitution, as seen in thieno[2,3-d]pyrimidin-4-ol derivatives .

Physicochemical Properties

Melting Points and Solubility

- 4-Chloro-2-methylsulfanyl-pyrimidin-5-ol : Melts at 241–243°C, with a predicted density of 1.48 g/cm³. The chloro and SMe groups enhance crystallinity .

- Styryl-containing analogs : Expected to exhibit lower melting points due to the bulky styryl group reducing packing efficiency.

- Thieno-fused derivatives: Likely less soluble in polar solvents due to aromatic fusion .

Acidity (pKa)

- The hydroxyl group at position 5 in 4-Methyl-6-styrylpyrimidin-5-ol is acidic, with a pKa likely influenced by resonance stabilization. For 4-Chloro-2-methylsulfanyl-pyrimidin-5-ol, the predicted pKa is 5.91, suggesting moderate acidity . Styryl and methyl groups may slightly increase pKa compared to chloro analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.